2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid
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Overview
Description
2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure, making them versatile in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with acetic anhydride and subsequent hydrolysis. The reaction is carried out under reflux conditions with a suitable solvent such as toluene or ethanol . The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-(Benzo[d]oxazol-2-yl)aniline
- Benzo[d]oxazole-2-thiol
Uniqueness
2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid is unique due to its specific acetyl and hydroxyacetic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C11H9NO5 |
---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
2-(2-acetyl-1,3-benzoxazol-7-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H9NO5/c1-5(13)10-12-7-4-2-3-6(9(7)17-10)8(14)11(15)16/h2-4,8,14H,1H3,(H,15,16) |
InChI Key |
ROFIVSPEQJPGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)C(C(=O)O)O |
Origin of Product |
United States |
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